

# Introduction: The Significance of the Substituted Indole Scaffold

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## Compound of Interest

Compound Name:	2-(TERT-BUTYL)-5-METHYL-1H-INDOLE
CAS No.:	69622-41-9
Cat. No.:	B189121

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The indole ring system is a cornerstone of heterocyclic chemistry, renowned for its prevalence in nature and its critical role in medicinal chemistry.<sup>[1][2]</sup> This bicyclic aromatic structure is the core of the essential amino acid tryptophan, the neurotransmitter serotonin, and a vast array of pharmacologically active natural products and synthetic drugs.<sup>[1]</sup> The strategic placement of substituents on the indole scaffold allows for the fine-tuning of its electronic and steric properties, profoundly influencing its biological activity.

This guide focuses on a specific, thoughtfully substituted analog: **2-(tert-butyl)-5-methyl-1H-indole**. The presence of a bulky tert-butyl group at the C2 position and an electron-donating methyl group at the C5 position imparts unique chemical characteristics that are of significant interest in drug design and synthetic chemistry. The tert-butyl group can serve as a lipophilic anchor and a steric shield, potentially enhancing metabolic stability and modulating binding interactions with biological targets.<sup>[3]</sup> This document provides a detailed exploration of its chemical properties, synthesis, reactivity, and potential applications to support advanced research and development.

## Section 1: Core Chemical and Physical Properties

While specific experimental data for the **2-(tert-butyl)-5-methyl-1H-indole** isomer is not extensively documented in publicly available literature, its properties can be reliably predicted based on closely related analogs like 2-tert-butyl-1H-indole. The bulky tert-butyl group generally increases the melting point and solubility in nonpolar organic solvents compared to simpler indoles.[4]

Property	Value (Predicted/Inferred)	Source/Justification
Molecular Formula	C <sub>13</sub> H <sub>17</sub> N	Based on structure[5]
Molecular Weight	187.28 g/mol	Calculated from formula[5]
CAS Number	13275-31-5 (for 6-methyl isomer)	Reference for a closely related analog[5]
Appearance	White to pale yellow or dark yellow solid	Inferred from analogs[4][6]
Melting Point	-75-76 °C	Based on 2-tert-butyl-1H-indole[6]
Boiling Point	> 85 °C at low pressure (0.05 Torr)	Based on 2-tert-butyl-1H-indole[6]
Solubility	Soluble in organic solvents (e.g., Chloroform, Ethyl Acetate); low water solubility	The bulky alkyl groups increase lipophilicity[4][7]
pKa	~17.7	Predicted for the N-H proton, similar to 2-tert-butyl-1H-indole[6]

## Section 2: Spectroscopic Profile

The structural identity of **2-(tert-butyl)-5-methyl-1H-indole** can be unequivocally confirmed through standard spectroscopic techniques. The expected spectral characteristics are as follows:

- $^1\text{H}$  NMR Spectroscopy:
  - N-H Proton: A broad singlet typically appearing downfield ( $> 8.0$  ppm), characteristic of the indole amine proton.
  - Aromatic Protons: Three signals corresponding to the protons at the C4, C6, and C7 positions of the benzene ring, and one signal for the C3 proton. The C3-H will appear as a singlet, while the benzene protons will show characteristic aromatic coupling.
  - Methyl Protons: A sharp singlet around 2.4 ppm, integrating to 3 protons.
  - tert-Butyl Protons: A sharp singlet around 1.4 ppm, integrating to 9 protons, indicative of the sterically bulky group.
- $^{13}\text{C}$  NMR Spectroscopy: The spectrum should display 13 distinct carbon signals. Key signals include the two carbons of the tert-butyl group (quaternary and methyls), the C5-methyl carbon, and the ten carbons of the indole ring system. The C2 carbon, bearing the tert-butyl group, will be significantly downfield.
- Infrared (IR) Spectroscopy:
  - A sharp peak around  $3400\text{ cm}^{-1}$  corresponding to the N-H stretch.
  - Multiple peaks between  $3100\text{-}3000\text{ cm}^{-1}$  for aromatic C-H stretching.
  - Peaks just below  $3000\text{ cm}^{-1}$  for aliphatic C-H stretching of the methyl and tert-butyl groups.
  - Characteristic C=C stretching bands for the aromatic ring in the  $1600\text{-}1450\text{ cm}^{-1}$  region.
- Mass Spectrometry (MS): The electron impact (EI) mass spectrum will show a prominent molecular ion ( $\text{M}^+$ ) peak at  $m/z = 187$ , corresponding to the molecular weight of the compound.

## Section 3: Synthesis Methodology: The Fischer Indole Synthesis

The most reliable and classical approach for synthesizing 2,5-disubstituted indoles is the Fischer indole synthesis. This method involves the acid-catalyzed cyclization of an appropriate arylhydrazone. For **2-(tert-butyl)-5-methyl-1H-indole**, the synthesis begins with the reaction of 4-methylphenylhydrazine and 3,3-dimethyl-2-butanone (pinacolone).

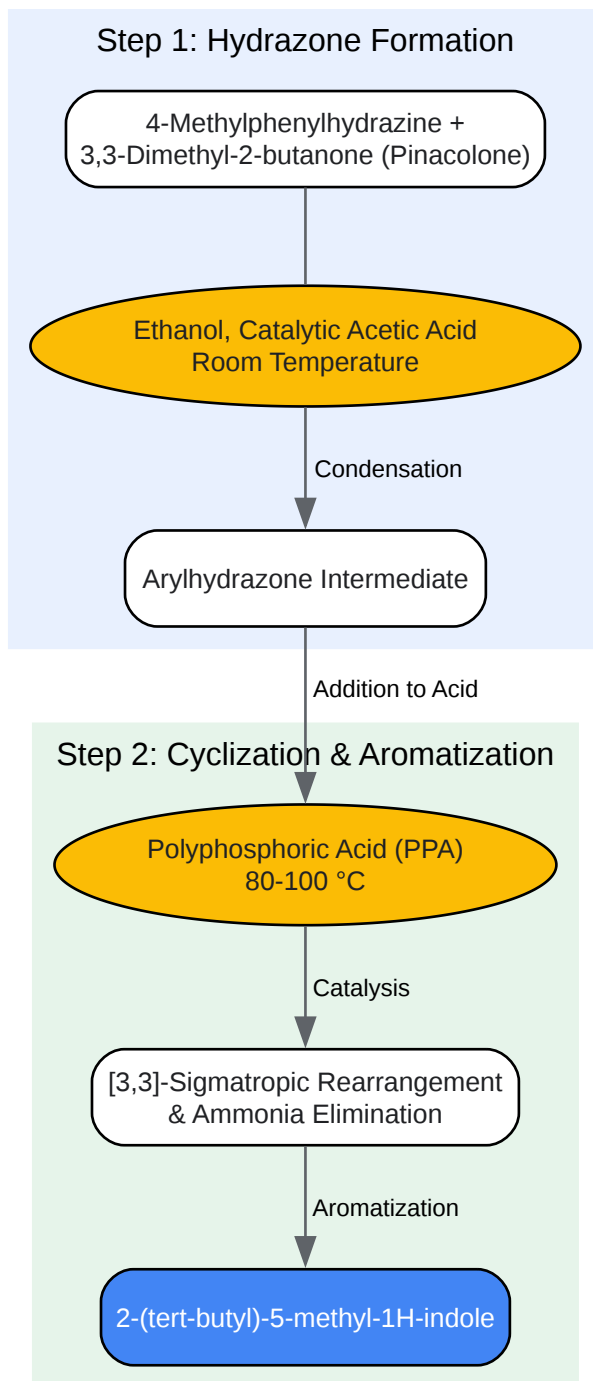
## Experimental Protocol

- **Hydrazone Formation:**
  - To a solution of 4-methylphenylhydrazine (1.0 eq) in ethanol, add 3,3-dimethyl-2-butanone (1.1 eq).
  - Add a catalytic amount of acetic acid (2-3 drops).
  - Stir the mixture at room temperature for 2-4 hours until TLC analysis indicates the consumption of the starting materials.
  - The resulting hydrazone intermediate can often be isolated by removal of the solvent or precipitation by adding water.
- **Acid-Catalyzed Cyclization:**
  - The crude hydrazone is added to a pre-heated solution of a strong acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent, at 80-100 °C.
  - **Causality:** The acid protonates the imine nitrogen, facilitating a [8][8]-sigmatropic rearrangement, which is the key bond-forming step. This rearrangement forms a new C-C bond at the ortho position of the aromatic ring.
  - The reaction is heated for 1-3 hours. The progress is monitored by TLC.
- **Work-up and Purification:**
  - The reaction mixture is cooled and carefully poured onto crushed ice to quench the reaction.
  - The aqueous mixture is neutralized with a base (e.g., NaOH or NaHCO<sub>3</sub> solution) to precipitate the crude product.

- The solid is collected by filtration or extracted with an organic solvent like ethyl acetate.
- The crude product is purified by column chromatography on silica gel to yield the pure **2-(tert-butyl)-5-methyl-1H-indole**.

## Workflow Visualization: Fischer Indole Synthesis

## Workflow: Fischer Synthesis of 2-(tert-butyl)-5-methyl-1H-indole



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Caption: Fischer indole synthesis workflow diagram.

## Section 4: Chemical Reactivity and Mechanistic Insights

The reactivity of **2-(tert-butyl)-5-methyl-1H-indole** is governed by the electron-rich nature of the indole core and the influence of its substituents.

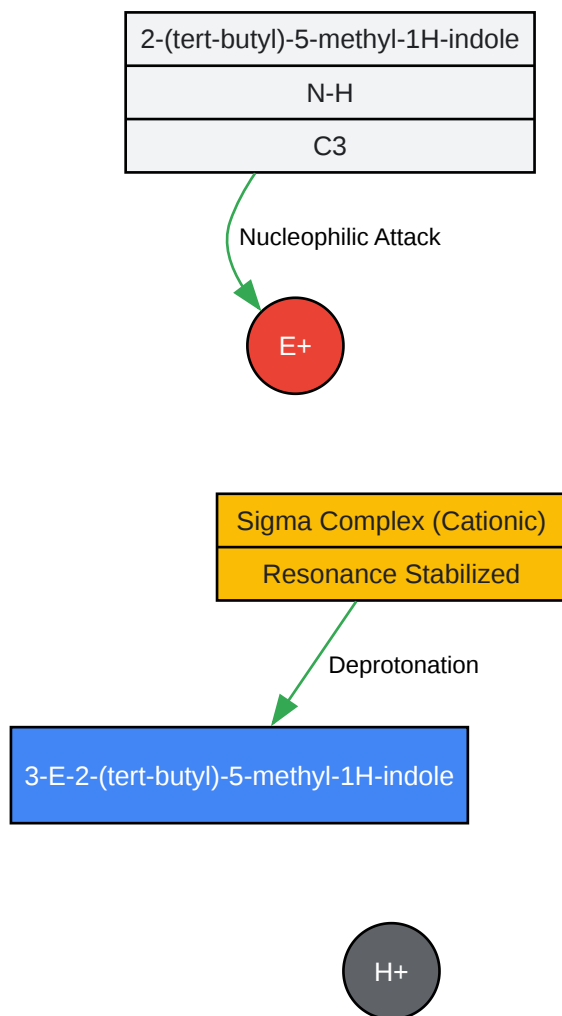
- **Electrophilic Aromatic Substitution:** The indole nucleus is highly susceptible to electrophilic attack, with the C3 position being the most nucleophilic and kinetically favored site.
  - **Steric Hindrance:** The large tert-butyl group at the C2 position effectively blocks electrophilic attack at that site, further reinforcing the regioselectivity for the C3 position.
  - **Electronic Effects:** The electron-donating methyl group at C5 activates the benzene ring, but the pyrrole ring remains the more reactive component for most electrophiles.
- **N-H Reactivity:** The nitrogen atom is weakly acidic and can be deprotonated by strong bases to form an indolyl anion, which is a potent nucleophile. This allows for straightforward N-alkylation or N-acylation reactions. The use of a protecting group on the nitrogen, such as a tert-butoxycarbonyl (Boc) group, is a common strategy to prevent N-functionalization and direct reactivity towards other positions.<sup>[9]</sup>

### Key Reactions

- **Vilsmeier-Haack Formylation:** Reaction with phosphoryl chloride ( $\text{POCl}_3$ ) and dimethylformamide (DMF) will selectively introduce a formyl (-CHO) group at the C3 position.
- **Mannich Reaction:** Treatment with formaldehyde and a secondary amine (like dimethylamine) in the presence of acid yields a gramine-type derivative at the C3 position.
- **N-Alkylation:** Reaction with an alkyl halide (e.g., methyl iodide) in the presence of a base (e.g., NaH) will attach the alkyl group to the nitrogen atom.

### Mechanism: Electrophilic Substitution at C3

## Mechanism: Electrophilic Attack at C3



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Caption: Generalized mechanism of C3 electrophilic substitution.

## Section 5: Applications in Drug Discovery and Materials Science

Substituted indoles are privileged scaffolds in drug discovery, forming the basis for numerous approved drugs.<sup>[10][11]</sup> **2-(tert-butyl)-5-methyl-1H-indole** is a valuable building block for creating novel therapeutic agents.

- Medicinal Chemistry:
  - Enhanced Lipophilicity: The tert-butyl and methyl groups increase the molecule's lipophilicity, which can improve its ability to cross cell membranes and the blood-brain barrier.
  - Metabolic Stability: Sterically hindered amines and bulky alkyl groups can block sites of metabolic oxidation by cytochrome P450 enzymes, thereby increasing the half-life of a drug candidate.[3]
  - Target Engagement: The indole N-H can act as a hydrogen bond donor, while the aromatic system can engage in  $\pi$ - $\pi$  stacking interactions with biological targets. The tert-butyl group can fit into hydrophobic pockets of enzymes or receptors. This scaffold is relevant for developing kinase inhibitors, anti-inflammatory agents, and CNS-active compounds. [10]
- Materials Science: The indole core is an interesting electronic system. Functionalized indoles can be used as building blocks for organic semiconductors, dyes, and fluorescent probes.[4]

## Section 6: Safety and Handling

Based on safety data for structurally similar indole compounds, **2-(tert-butyl)-5-methyl-1H-indole** should be handled with appropriate care in a laboratory setting.[8][12]

- Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.[8][13]
- Handling: Use only in a well-ventilated area or under a chemical fume hood to avoid inhaling dust or fumes.[8][12] Avoid all personal contact.[12] Wash hands thoroughly after handling. [8]
- Hazards:
  - Harmful if swallowed.[6]
  - Causes skin irritation.[6][12]
  - Causes serious eye irritation.[6][12]

- May cause respiratory irritation.[\[6\]](#)[\[7\]](#)[\[12\]](#)
- Storage: Store in a cool, dry place in a tightly sealed container, protected from light.[\[6\]](#)[\[7\]](#)
- Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.  
[\[8\]](#)[\[13\]](#)

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